molecular formula C20H36 B156437 Taxane CAS No. 1605-68-1

Taxane

Cat. No.: B156437
CAS No.: 1605-68-1
M. Wt: 276.5 g/mol
InChI Key: DKPFODGZWDEEBT-UHFFFAOYSA-N
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Description

Taxanes are a class of diterpenes originally identified from plants of the genus Taxus (yews). They are known for their complex polycyclic structure and significant biological activity, particularly in cancer treatment. The most well-known taxanes include paclitaxel and docetaxel, which are widely used as chemotherapy agents due to their ability to stabilize microtubules and inhibit cell division .

Mechanism of Action

Target of Action

Taxanes, including paclitaxel and docetaxel, are a class of diterpenes that primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division . The hub targets obtained by Protein-Protein Interaction (PPI) analysis are TP53, EGFR, and AKT1 .

Mode of Action

The principal mechanism of action of taxanes is the disruption of microtubule function . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, which is essential for cell division . This essentially makes taxanes mitotic inhibitors . The binding energies of eight taxanes with TP53, EGFR, and AKT1 targets were found to be less than -8.8 kcal/mol .

Biochemical Pathways

Taxanes affect multiple biochemical pathways. They act on TP53, EGFR, and AKT1 targets through pathways in cancer, proteoglycans in cancer pathway, and microRNAs in cancer pathway . These pathways play a crucial role in treating lung cancer in biological functions such as protein binding, enzyme binding, and identical protein binding .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of taxanes play a crucial role in their bioavailability

Result of Action

The molecular and cellular effects of taxanes’ action are significant. Taxanes are known to interact with androgen signaling in prostate cancer cells at both the cytoplasmic level (via microtubules) and the nuclear level, affecting transcriptional regulators of androgen-responsive gene expression . In addition, taxanes have been shown to induce cytotoxic responses, determining alterations of cellular processes that can affect each other .

Action Environment

Environmental factors can influence the action, efficacy, and stability of taxanes. For instance, high carbon dioxide levels prevented taxol biosynthesis, probably due to the inhibition of P450 catalytic activity, whereas low oxygen levels promoted the early onset of secondary metabolite . Furthermore, the extraction conditions, such as the liquid-to-solid ratio, ultrasonic power, ultrasonic time, and ethanol content in the solvent, can also affect the yield of taxanes .

Biochemical Analysis

Biochemical Properties

Taxane is a member of a large family of terpenes comprising over 350 natural products . The first synthesis target was taxadiene, the lowest oxidized member of the this compound family . This compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

This compound has a unique mechanism of action, involving the stabilization of microtubules . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is being conducted to understand how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Studies are being conducted to understand the subcellular localization of this compound and any effects on its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taxanes is highly complex due to their intricate structure. One common approach involves the semi-synthesis from 10-deacetylbaccatin III, a naturally occurring precursor found in the needles of the European yew tree. This method involves multiple steps, including selective oxidation and esterification reactions .

Industrial Production Methods: Industrial production of taxanes often relies on plant cell fermentation (PCF) technology, which allows for the direct preparation of taxanes on a large scale. This method is more sustainable compared to the traditional extraction from yew bark, which is environmentally destructive .

Chemical Reactions Analysis

Types of Reactions: Taxanes undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dioxirane-mediated oxidation and other selective oxidizing agents.

    Esterification: Acid chlorides and alcohols under mild conditions.

Major Products:

Scientific Research Applications

Taxanes have a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Taxanes are unique due to their ability to stabilize microtubules, a property not shared by many other compounds. This makes them particularly effective in disrupting cell division and treating cancer .

Properties

IUPAC Name

4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFODGZWDEEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1605-68-1
Record name Taxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1605-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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